![molecular formula C18H39BO3 B1580529 Trihexyl borate CAS No. 5337-36-0](/img/structure/B1580529.png)
Trihexyl borate
Overview
Description
Trihexyl borate is an organoboron compound with the formula B(OCH2CH2CH2CH3)3 . It is an ester of boric acid and hexanol .
Synthesis Analysis
Trihexyl borate can be synthesized by solvent evaporation . In one study, two templated borates [HDBU][B5O6(OH)4] and [HDBN][B5O6(OH)4] were synthesized using this method. The crystal structure of the first compound consists of superbase cations and [B5O6(OH)4]− anions .Molecular Structure Analysis
The molecular formula of Trihexyl borate is C18H39BO3 and its molecular weight is 314.32 g/mol . It is a liquid at 20 degrees Celsius .Chemical Reactions Analysis
In a study, tribochemical reactions of borate ester additives on steel surfaces were simulated experimentally by gas phase lubrication . Trimethylborate (TMB) was employed as a model molecule of the borate chemical function .Physical And Chemical Properties Analysis
Trihexyl borate is a liquid at 20 degrees Celsius . It has a molecular weight of 314.32 g/mol . In a study, a novel borate ester showed excellent performance under extreme pressure, against wearing, and in reducing friction .Scientific Research Applications
Antibacterial Applications
Trihexyl borate has potential use in the development of antibacterial agents . Borate-bioactive glass compositions, which can include Trihexyl borate, have been evaluated for their effectiveness against bacterial infections. These compositions, especially when doped with silver, have shown promising results in inhibiting the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The antibacterial properties are attributed to the controlled release of silver ions, which are well-known antimicrobial agents .
Medical Device Industry
The antibacterial properties of borate-based glasses make them suitable for applications in the medical device industry . They can be used in coatings for medical devices to prevent bacterial colonization and infection. This application is particularly relevant in the context of increasing antibiotic resistance and the need for new strategies to combat infections .
Dental Applications
In dentistry, Trihexyl borate can be incorporated into materials used for dental fillings or coatings. The slow release of antibacterial agents from these materials can help in maintaining oral hygiene and preventing tooth decay or gum disease .
Pharmaceutical Industry
The controlled dissolution rates of borate glasses allow for their use in pharmaceuticals . They can be engineered to release therapeutic agents at a specific rate, making them useful for drug delivery systems that require sustained release over time .
Cosmetic Industry
Trihexyl borate could find applications in the cosmetic industry as part of formulations that require antibacterial properties. For example, it can be used in products like acne creams or deodorants to inhibit bacterial growth and prevent odor .
Glass Manufacturing
Borate glasses, including those with Trihexyl borate, have unique properties that make them suitable for various scientific and industrial applications. They have lower melting and softening temperatures compared to silica glasses, which is advantageous in processes that require lower temperature operations, such as sealing and passivation of electronic instruments .
Electronic Industry
The low processing temperatures of borate glasses make them ideal for the electronic industry , particularly in applications that involve sealing and passivation. They provide a protective layer for electronic components, enhancing their durability and performance .
Material Science Research
In material science, Trihexyl borate can be used to study the structure and properties of borate glasses. Research in this area can lead to the development of new materials with optimized properties for specific applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
trihexyl borate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39BO3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQYHGMMZKMQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCC)(OCCCCCC)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968006 | |
Record name | Trihexyl borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexyl borate | |
CAS RN |
5337-36-0 | |
Record name | Trihexyl borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5337-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trihexyl borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexyl borate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Boric acid (H3BO3), trihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trihexyl borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyl borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIHEXYL BORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK29O7A4Y | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does trihexyl borate play in the esterification of norbornene dicarboxylic acid, and how does this contribute to a more environmentally friendly process?
A1: Trihexyl borate acts as a reagent in the esterification of norbornene dicarboxylic acid, ultimately leading to the formation of norbornene diester derivatives []. This is significant because the process allows for the recovery and reuse of boric acid, a major byproduct of the reaction. After the esterification, boric acid can be recovered with high efficiency (92.43–99.35%) using sodium chloride (NaCl) and then reused to synthesize fresh trihexyl borate for subsequent reactions []. This cyclical process minimizes waste generation, contributing to a cleaner and more sustainable approach to esterification reactions.
Q2: What is the reported conversion rate of norbornene dicarboxylic acid when trihexyl borate is used in this specific esterification process?
A2: The research indicates that utilizing trihexyl borate in the esterification of norbornene dicarboxylic acid achieves a conversion rate ranging from 89.50% to 99.31% []. This high conversion rate, coupled with the ability to recover and reuse boric acid, highlights the efficiency and environmental benefits of this method.
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